Fingolimodphosphat

Übersicht

Beschreibung

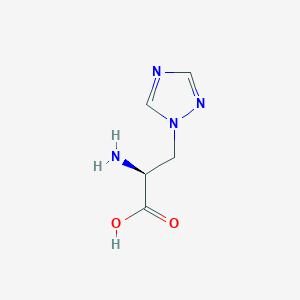

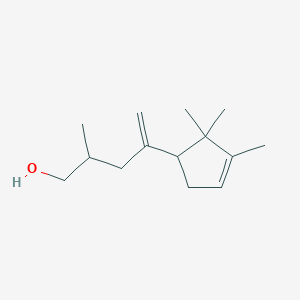

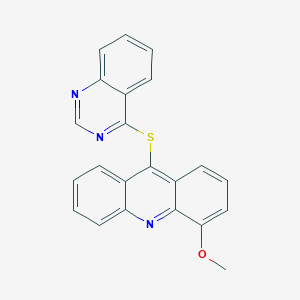

FTY720 Phosphate, also known as Fingolimod Phosphate, is a derivative of ISP-1 (myriocin), a fungal metabolite of the Chinese herb Iscaria sinclarii. It is a structural analog of sphingosine and acts as a potent immunomodulatory agent. FTY720 Phosphate is primarily known for its role in modulating sphingosine-1-phosphate receptors, which are involved in various cellular processes such as cell survival, proliferation, and migration .

Wissenschaftliche Forschungsanwendungen

FTY720-Phosphat hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:

Biologie: FTY720-Phosphat wird verwendet, um zelluläre Prozesse wie Zellüberleben, Proliferation und Migration zu untersuchen. .

Medizin: FTY720-Phosphat ist ein von der FDA zugelassenes Medikament zur Behandlung von Multipler Sklerose. .

5. Wirkmechanismus

FTY720-Phosphat entfaltet seine Wirkung, indem es als Agonist an Sphingosin-1-Phosphat-Rezeptoren (S1P1, S1P3, S1P4 und S1P5) wirkt. Nach der Phosphorylierung durch Sphingosin-Kinase 2 bindet FTY720-Phosphat an diese Rezeptoren, was zu deren Internalisierung und funktionellen Antagonismus führt. Dies führt zur Sequestrierung von Lymphozyten in sekundären lymphatischen Organen, wodurch deren Austritt verhindert und ihre Zirkulation im Blutstrom reduziert wird. Dieser Mechanismus ist besonders vorteilhaft bei der Behandlung von Autoimmunerkrankungen und der Vorbeugung von Graft-versus-Host-Krankheit .

Ähnliche Verbindungen:

Sphingosin-1-Phosphat (S1P): Der endogene Ligand für Sphingosin-1-Phosphat-Rezeptoren.

Myriocin: Der Pilzmetabolit, aus dem FTY720 gewonnen wird.

FTY720-Analoga: Verschiedene Analoga mit modifizierten Kopf-Gruppen oder Kohlenwasserstoffketten

Vergleich: FTY720-Phosphat ist einzigartig in seiner Fähigkeit, als starkes Agonist an mehreren Sphingosin-1-Phosphat-Rezeptoren zu wirken, was zu seinen immunmodulatorischen Wirkungen führt. Im Gegensatz zu Sphingosin-1-Phosphat hat FTY720-Phosphat eine länger anhaltende Wirkung, da es eine anhaltende Signalübertragung durch internalisierte Rezeptoren induzieren kann. Myriocin hat zwar eine strukturelle Ähnlichkeit, aber nicht die gleichen Rezeptoragonisteneigenschaften wie FTY720-Phosphat .

Die einzigartige Kombination aus hoher Bioverfügbarkeit, Stabilität und oraler Verabreichung macht FTY720-Phosphat zu einer wertvollen Verbindung sowohl in der Forschung als auch in klinischen Umgebungen .

Wirkmechanismus

Target of Action

Fingolimod phosphate, the active metabolite of Fingolimod, primarily targets sphingosine-1-phosphate receptors (S1PRs) . These receptors play a crucial role in the immune system and neuronal function . Fingolimod phosphate acts on S1PRs 1, 3, 4, and 5 . It also targets other molecules such as histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), cytosolic phospholipase A2α (cPLA2α), and protein phosphatase 2A (PP2A) .

Mode of Action

Fingolimod phosphate modulates the activity of S1PRs, leading to a range of pharmacological effects . Initially, it activates lymphocyte S1P1 via high-affinity receptor binding, but subsequently induces S1P1 down-regulation that prevents lymphocyte egress from lymphoid tissues . This results in a reduction of lymphocyte numbers in circulation and the central nervous system (CNS), thereby suppressing inflammation .

Biochemical Pathways

Fingolimod phosphate affects several biochemical pathways. It exerts inhibitory effects on sphingolipid pathway enzymes . It also reduces lysophosphatidic acid (LPA) plasma levels . Furthermore, it induces apoptosis, autophagy, cell cycle arrest, and epigenetic regulations . It also shifts macrophages from M1 to M2 and enhances BDNF expression .

Pharmacokinetics

Fingolimod is efficiently absorbed, with an oral bioavailability of >90%, and its absorption is unaffected by dietary intake . Fingolimod and fingolimod phosphate have a half-life of 6–9 days, and steady-state pharmacokinetics are reached after 1–2 months of daily dosing . Fingolimod is extensively metabolized via three main pathways: reversible phosphorylation to fingolimod phosphate, hydroxylation and oxidation to yield a series of inactive carboxylic acid metabolites, and formation of non-polar ceramides .

Result of Action

The action of Fingolimod phosphate leads to several molecular and cellular effects. It reduces T-cell numbers in circulation and the CNS, thereby suppressing inflammation and multiple sclerosis (MS) . It also induces apoptosis, autophagy, cell cycle arrest, and epigenetic regulations . Furthermore, it shifts macrophages from M1 to M2 and enhances BDNF expression .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Fingolimod phosphate interacts with various enzymes, proteins, and other biomolecules. It is metabolized via three major metabolic pathways: phosphorylation of the (S)-enantiomer of Fingolimod phosphate (pharmacologically active), oxidation by cytochrome P450 4F2 (CYP4F2), and fatty acid-like metabolism to various inactive metabolites . It also inhibits histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), cytosolic phospholipase A2α (cPLA2α), reduces lysophosphatidic acid (LPA) plasma levels, and activates protein phosphatase 2A (PP2A) .

Cellular Effects

Fingolimod phosphate has profound effects on various types of cells and cellular processes. It can profoundly reduce T-cell numbers in circulation and the CNS, thereby suppressing inflammation . It also induces apoptosis, autophagy, cell cycle arrest, epigenetic regulations, macrophages M1/M2 shift and enhances BDNF expression .

Molecular Mechanism

Fingolimod phosphate exerts its effects at the molecular level through various mechanisms. It initially activates lymphocyte S1P 1 via high-affinity receptor binding yet subsequently induces S1P 1 down-regulation that prevents lymphocyte egress from lymphoid tissues, thereby reducing autoaggressive lymphocyte infiltration into the central nervous system (CNS) .

Temporal Effects in Laboratory Settings

The effects of Fingolimod phosphate change over time in laboratory settings. These contradictory effects suggest that agonistic activity of S1PR1 augments endothelial barrier integrity while antagonist activity of Fingolimod phosphate (which occurs after prolonged exposure) induces barrier disruption and increases vascular leakage .

Dosage Effects in Animal Models

The effects of Fingolimod phosphate vary with different dosages in animal models. In an animal model of genetic absence epilepsy, Fingolimod (1 mg/kg) showed transient antiepileptic effects and longer-lasting anti-cognition decline .

Metabolic Pathways

Fingolimod phosphate is involved in several metabolic pathways. Lipid phosphate phosphohydrolases (LPP1a and LPP3) dephosphorylate Fingolimod phosphate to Fingolimod. Specific sphingosine 1-phosphate phosphatase (SPP1) is also involved in intracellular dephosphorylation of Fingolimod phosphate to a lower degree .

Transport and Distribution

Fingolimod phosphate is transported and distributed within cells and tissues. Once absorbed, Fingolimod becomes an active metabolite upon phosphorylation in the cytosol by SPHK2 that forms Fingolimod phosphate .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von FTY720 umfasst mehrere Schlüsselschritte, darunter eine eisenkatalysierte Kreuzkupplungsreaktion und eine Wittig-Reaktion. Die hydrophile Kopf-Gruppe (2-Aminopropan-1,3-diol) kann aus verschiedenen Ausgangsmaterialien hergestellt werden, wie z. B. Diethylacetamidomalonat, Nitrodiol, Benzylamin oder Tris(hydroxymethyl)aminomethan. Die Kohlenwasserstoffkette wird typischerweise über Friedel-Crafts-Acylierung gefolgt von Wolff-Kishner-Reduktion aufgebaut .

Industrielle Produktionsverfahren: Die industrielle Produktion von FTY720-Phosphat beinhaltet die Phosphorylierung von FTY720 durch Sphingosin-Kinase 2. Dieser Prozess wandelt FTY720 in seine aktive Form, FTY720-Phosphat, um, das als Agonist an mehreren Sphingosin-1-Phosphat-Rezeptoren wirkt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: FTY720-Phosphat unterliegt verschiedenen chemischen Reaktionen, einschließlich Phosphorylierungs-, Oxidations- und Substitutionsreaktionen. Die Phosphorylierung von FTY720 durch Sphingosin-Kinase 2 ist ein entscheidender Schritt bei seiner Aktivierung .

Häufige Reagenzien und Bedingungen:

Phosphorylierung: Sphingosin-Kinase 2 wird verwendet, um FTY720 zu phosphorylieren.

Oxidation: Häufige Oxidationsmittel können verwendet werden, um die oxidative Stabilität von FTY720-Phosphat zu untersuchen.

Substitution: Verschiedene Nukleophile können verwendet werden, um verschiedene funktionelle Gruppen in das FTY720-Rückgrat einzuführen.

Hauptprodukte: Das primäre Produkt von Interesse ist FTY720-Phosphat selbst, das die aktive Form der Verbindung ist. Andere Derivate und Analoga können durch Modifikation der Kopf-Gruppe oder der Kohlenwasserstoffkette synthetisiert werden .

Vergleich Mit ähnlichen Verbindungen

Sphingosine-1-phosphate (S1P): The endogenous ligand for sphingosine-1-phosphate receptors.

Myriocin: The fungal metabolite from which FTY720 is derived.

FTY720 Analogs: Various analogs with modified head groups or hydrocarbon chains

Comparison: FTY720 Phosphate is unique in its ability to act as a potent agonist at multiple sphingosine-1-phosphate receptors, leading to its immunomodulatory effects. Unlike sphingosine-1-phosphate, FTY720 Phosphate has a longer-lasting effect due to its ability to induce persistent signaling through internalized receptors. Myriocin, while structurally similar, does not have the same receptor agonist properties as FTY720 Phosphate .

FTY720 Phosphate’s unique combination of high bioavailability, stability, and oral administration makes it a valuable compound in both research and clinical settings .

Eigenschaften

IUPAC Name |

[2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34NO5P/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-25-26(22,23)24/h9-12,21H,2-8,13-16,20H2,1H3,(H2,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRFKWQGGENFBFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20432703 | |

| Record name | FTY720 (R)-Phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402616-23-3 | |

| Record name | FTY720 (R)-Phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[1,3-dioxolane-2,2'-7-oxabicyclo[4.1.0]heptane]](/img/structure/B26952.png)